3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(2-Chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound is part of the dibenzo[b,e][1,4]diazepin family, which is renowned for its therapeutic potential in various medical applications, including as antipsychotics, antidepressants, and anticancer agents.
Properties
IUPAC Name |
9-(2-chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-32-24-14-15(10-11-22(24)30)26-25-21(28-19-8-4-5-9-20(19)29-26)12-16(13-23(25)31)17-6-2-3-7-18(17)27/h2-11,14,16,26,28-30H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHTRHSEXYSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be intricate due to the multiple functional groups and aromatic rings involved. A typical synthetic route may involve:
Formation of the core structure: This step usually involves the construction of the dibenzo[b,e][1,4]diazepin skeleton through a series of cyclization reactions.
Introduction of substituents: The chlorophenyl and hydroxy-methoxyphenyl groups are introduced through nucleophilic substitution reactions, often under specific conditions such as using bases or catalysts to ensure regioselectivity and yield.
Final assembly: The final steps often involve purification and refinement using recrystallization or chromatography techniques.
Industrial Production Methods: For large-scale production, the processes are streamlined and optimized for yield and cost-effectiveness. This includes the use of automated reactors for precise temperature and reaction control, and large-scale chromatography systems for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups present can undergo oxidation to form ketones or aldehydes.
Reduction: The aromatic rings and double bonds can be reduced under high pressure hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substituting agents: Nucleophiles such as amines or alkoxides under mild to moderate temperatures.
Major Products Formed:
From oxidation: Ketones or aldehydes derived from the hydroxy and methoxy groups.
From reduction: Reduced benzene rings and aliphatic chains.
From substitution: Various substituted diazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is often studied for its unique reactivity and the ability to form diverse derivatives through chemical modification.
Biology: In biology, it serves as a model compound for studying enzyme interactions due to its multiple functional groups and the potential for forming hydrogen bonds and other interactions.
Medicine: The potential medicinal properties include its use as an antipsychotic, where it acts on central nervous system receptors, or as an anticancer agent through its ability to inhibit certain enzymes or cellular pathways.
Industry: In the industrial context, derivatives of this compound are explored for use in materials science, such as in the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets within biological systems. These include:
Receptor binding: It can bind to neurotransmitter receptors in the brain, modulating their activity and thereby exerting antipsychotic or antidepressant effects.
Enzyme inhibition: It may inhibit certain enzymes critical for cancer cell proliferation, thus acting as an anticancer agent.
Pathways involved: It is known to affect pathways related to cell signaling, apoptosis (programmed cell death), and DNA replication.
Comparison with Similar Compounds
3-(2-chlorophenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3-(2-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,8,9-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness: The compound 3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substitution pattern, which can lead to unique binding properties and biological activities compared to other similar compounds. The presence of both chlorine and hydroxyl-methoxyphenyl groups provides a distinctive set of chemical and biological properties, enhancing its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
